

# 1,2-Benzisothiazol-5-amine chemical properties and structure

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## Compound of Interest

Compound Name: 1,2-Benzisothiazol-5-amine

Cat. No.: B1266306

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An In-depth Technical Guide to **1,2-Benzisothiazol-5-amine**: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties and structure of **1,2-Benzisothiazol-5-amine** is crucial for its potential applications. This guide provides a detailed overview of this heterocyclic compound, including its chemical structure, properties, and relevant experimental data.

## Chemical Structure and Identifiers

**1,2-Benzisothiazol-5-amine** is a heterocyclic aromatic compound. Its structure consists of a benzene ring fused to an isothiazole ring, with an amine group substituted at the 5-position.

Molecular Formula:  $C_7H_6N_2S$ [\[1\]](#)

Key Identifiers:

- IUPAC Name: 1,2-benzothiazol-5-amine[\[1\]](#)
- CAS Number: 53473-85-1[\[1\]](#)
- PubChem CID: 198293[\[1\]](#)
- InChI: 1S/C7H6N2S/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2[\[1\]](#)

- InChIKey: LPUJHVNRGNTQPL-UHFFFAOYSA-N[1]
- SMILES: C1=CC2=C(C=C1N)C=NS2[1]

## Physicochemical Properties

A summary of the key physicochemical properties of **1,2-Benzisothiazol-5-amine** is presented in the table below. It is important to note that while some experimental data is available for related compounds, many properties for **1,2-Benzisothiazol-5-amine** are computed.

Property	Value	Source
Molecular Weight	150.20 g/mol	PubChem[1]
Melting Point	Not available	Science of Synthesis, Vol. 11[2]
Boiling Point	Not available	
Solubility	Soluble in organic solvents, insoluble in water. Dissolves in aqueous acid to form salts.	
pKa	Not available	
LogP	1.6 (Computed)	PubChem[1]

## Spectral Data

Spectroscopic data is essential for the identification and characterization of **1,2-Benzisothiazol-5-amine**.

**Mass Spectrometry:** While specific experimental mass spectra for **1,2-Benzisothiazol-5-amine** are not readily available in the searched literature, the molecular ion peak (M<sup>+</sup>) would be expected at m/z 150.

**Infrared (IR) Spectroscopy:** The IR spectrum of an aromatic primary amine like **1,2-Benzisothiazol-5-amine** would be expected to show characteristic N-H stretching vibrations. Aromatic primary amines typically exhibit two weak absorption bands in the region of 3400-3300 cm<sup>-1</sup> and 3330-3250 cm<sup>-1</sup>. Hydrogen bonding can cause these bands to shift to longer

wavelengths. The associated N-H bands are generally weaker and sharper than the O-H bands of alcohols.

NMR Spectroscopy: Complete  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral assignments for some benzisothiazole derivatives have been reported, which can serve as a reference for interpreting the spectra of **1,2-Benzisothiazol-5-amine**.<sup>[3]</sup> For a definitive analysis, detailed 1D and 2D NMR experiments such as COSY, HSQC, and HMBC would be required.

## Experimental Protocols

Synthesis of 1,2-Benzisothiazol-3-amines from 2-(Aminosulfanyl)benzonitriles:

A general method for the synthesis of 1,2-benzisothiazol-3-amines involves the cyclization of 2-(aminosulfanyl)benzonitriles. This can be achieved by treating a substituted 2-halobenzonitrile with sodium hydrosulfide (NaSH) followed by reaction with chloramine ( $\text{NH}_2\text{Cl}$ ).

- Step 1: Thiolation
  - The substituted 2-halobenzonitrile is reacted with NaSH to replace the halogen with a thiol group, forming a 2-sulfanylbenzonitrile intermediate.
- Step 2: Aminosulfenylation
  - The 2-sulfanylbenzonitrile is then treated with chloramine at a low temperature (e.g., -5 to 10 °C) to form the 2-(aminosulfanyl)benzonitrile.
- Step 3: Cyclization
  - The 2-(aminosulfanyl)benzonitrile intermediate can then cyclize to form the corresponding 1,2-benzisothiazol-3-amine.

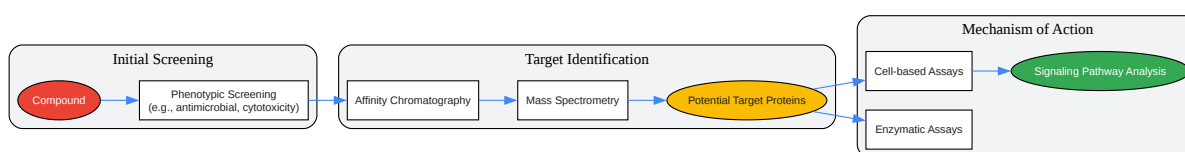
Note: This is a general scheme, and specific reaction conditions would need to be optimized for the synthesis of **1,2-Benzisothiazol-5-amine**.

## Biological Activity and Potential Signaling Pathways

Benzisothiazole derivatives are known to exhibit a range of biological activities, including antimicrobial and potential antipsychotic effects.<sup>[4]</sup> The antimicrobial action of

benzothiazolinones is believed to involve the disruption of cellular integrity and inhibition of key enzymatic processes through interaction with thiol groups in proteins.

While specific signaling pathways for **1,2-Benzisothiazol-5-amine** have not been detailed in the available literature, a hypothetical workflow for investigating its biological activity could involve initial screening followed by target identification and mechanism of action studies.



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Hypothetical workflow for investigating the biological activity of **1,2-Benzisothiazol-5-amine**.

## Safety and Handling

**1,2-Benzisothiazol-5-amine** is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

## Conclusion

This technical guide provides a foundational understanding of the chemical properties and structure of **1,2-Benzisothiazol-5-amine**. While there is a need for more extensive experimental data for this specific compound, the information available on related benzisothiazole derivatives offers valuable insights for researchers. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in drug development and other scientific applications.

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## References

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